Vibralactone L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vibralactone L is a member of the vibralactone family, a group of terpenoid chemical compounds first isolated from the Basidiomycete fungus Boreostereum vibrans in 2006 . These compounds are known for their unique β-lactone-fused bicyclic structure and significant biological activities, including inhibition of pancreatic lipase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vibralactone L involves several steps, starting from prenyl pyrone. A key photochemical valence isomerization of 3-prenyl-pyran-2-one forms both the all-carbon quaternary stereocenter and the β-lactone at an early stage . Cyclopropanation of the resulting bicyclic β-lactone furnishes a strained housane structure, which is then converted to the natural product through a sequential ring expansion and reduction strategy .
Industrial Production Methods
Industrial production of this compound is typically achieved through large-scale fermentation of Boreostereum vibrans cultures. This method allows for the isolation of this compound and its derivatives in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Vibralactone L undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s β-lactone ring is particularly reactive, making it susceptible to nucleophilic attack by catalytic cysteine, serine, or threonine residues .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NADPH/FAD-dependent monooxygenase for oxidation and various reducing agents for reduction reactions . The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the β-lactone ring .
Major Products
The major products formed from these reactions include various vibralactone derivatives, such as vibralactone B, vibralactone C, and acetylated vibralactone .
Scientific Research Applications
Vibralactone L has a wide range of scientific research applications:
Mechanism of Action
Vibralactone L exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . The compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides . Additionally, this compound targets both ClpP1 and ClpP2 isoforms of caseinolytic peptidases, which are vital for the virulence of certain pathogenic bacteria .
Comparison with Similar Compounds
Similar Compounds
Vibralactone A: Known for its potent lipase inhibitory activity.
Vibralactone B: A derivative with similar biological activities.
Vibralactone C: Another derivative with a unique chemical structure.
Uniqueness
Vibralactone L stands out due to its unique β-lactone-fused bicyclic structure and its ability to inhibit both ClpP1 and ClpP2 isoforms, unlike most β-lactone-containing molecules that target only one isoform . This dual inhibition makes it a promising lead compound for the development of new antibiotics .
Biological Activity
Vibralactone L is a unique compound derived from the basidiomycete Stereum vibrans (also known as Boreostereum vibrans), notable for its distinctive bicyclic β-lactone structure. This compound has garnered significant attention due to its various biological activities, particularly its potent inhibitory effects on pancreatic lipase and its role as a covalent inhibitor of ClpP proteases in bacteria. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Structure and Synthesis
This compound is synthesized through a series of enzymatic reactions involving prenylation of phenolic compounds. The gene responsible for this process, vib-PT, has been identified and characterized using RNA silencing techniques. The enzyme's activity was confirmed through expression in Escherichia coli, where it demonstrated a broad substrate range for different aromatic acceptors and prenyl donors .
1. Inhibition of Pancreatic Lipase
This compound exhibits strong inhibitory activity against pancreatic lipase, an enzyme critical for fat digestion. The half-maximal inhibitory concentration (IC50) for this compound is approximately 0.4 μg/mL, comparable to the FDA-approved drug Orlistat (IC50 = 0.18 μg/mL) . Recent studies have optimized derivatives of Vibralactone, leading to compounds with enhanced potency; for instance, compound C1 has an IC50 of 14 nM, marking it as a promising candidate for anti-obesity therapies .
Compound | IC50 (μg/mL) | Remarks |
---|---|---|
This compound | 0.4 | Strong pancreatic lipase inhibitor |
Orlistat | 0.18 | FDA-approved anti-obesity drug |
Compound C1 | 14 nM | Optimized derivative with high potency |
2. Inhibition of ClpP Proteases
This compound is the only known small molecule that can label both ClpP1 and ClpP2 proteases in Listeria monocytogenes, binding to their active site serine residues . This dual binding capability is significant because ClpP proteases are essential for bacterial virulence and survival under stress conditions. The ability to inhibit these enzymes suggests potential applications in developing antibiotics targeting pathogenic bacteria.
Case Studies
Case Study: Inhibition Mechanism Exploration
Research conducted by Braun et al. utilized Vibralactone as a tool to study the activity and assembly of ClpP subunits in bacterial complexes. Electron microscopy revealed that Vibralactone effectively disrupts the normal function of these proteases, providing insights into its mechanism of action .
Case Study: Antifungal Activity Assessment
In a study assessing antifungal properties, various vibralactones were tested against pathogens such as Aspergillus benhamiae and Candida albicans. While none showed activity against C. albicans at concentrations ≤100 μg/mL, some vibralactones inhibited A. benhamiae at MIC values ranging from 12.5 to 50 μg/mL . This indicates that while this compound has limited antifungal activity, certain derivatives may possess selective efficacy against specific fungal strains.
Properties
IUPAC Name |
ethyl 5-methyl-2-[(5-oxo-2H-furan-3-yl)methyl]hex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-17-14(16)12(6-5-10(2)3)7-11-8-13(15)18-9-11/h5,8,12H,4,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKVKDVSDJSIKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)CC1=CC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.